Cas no 552-72-7 (Lobelanidine (6CI,7CI,8CI))

Lobelanidine (6CI,7CI,8CI) structure
상품 이름:Lobelanidine (6CI,7CI,8CI)
Lobelanidine (6CI,7CI,8CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 2,6-Piperidinediethanol,1-methyl-a,a'-diphenyl-, (aR,a'S,2R,6S)-rel-
- 2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol
- (1R,1'S)-2,2'-[(2R,6S)-1-Methylpiperidine-2,6-diyl]bis(1-phenylethanol)
- [2a(R*),6a(S*)]-1-Methyl-a,a'-diphenyl-2,6-piperidinediethanol
- 2,6-piperidinediethanol, 1-methyl-alpha,alpha'-diphenyl-, (alpha~2~R,alpha~6~S,2R,6S)-
- Lobelanidine (8CI)
- NS00094164
- AC1L9D5B
- 5-21-05-00294 (Beilstein Handbook Reference)
- NSC 95097
- 8,10-Diphenyllobelidiol
- LOBELANIDINE [MI]
- DTXSID10970528
- 2,6-Piperidinediethanol, alpha,alpha'-diphenyl-1-methyl-
- (1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenyl-ethyl]-1-methyl-2-piperidyl]-1-phenyl-ethanol
- CHEBI:6507
- Lobelanidine
- AKOS040752639
- SureCN893510
- 8,10-Diphenylobelidiol
- CHEMBL122676
- UNII-J3ZM7K5LNB
- J3ZM7K5LNB
- 2,6-PIPERIDINEDIETHANOL, 1-METHYL-.ALPHA.,.ALPHA.'-DIPHENYL-, (.ALPHA.R,.ALPHA.'S,2R,6S)-REL-
- C10156
- (1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol
- Q27895158
- NSC-95097
- 552-72-7
- SCHEMBL893510
- CHEBI:301571
- 2,6-Piperidinediethanol, 1-methyl-alpha,alpha'-diphenyl-
- Lobelidiol, 8,10-diphenyl-
- BRN 5789266
- Lobelidiol,10-diphenyl-
- NCGC00179562-01
- BRD-A59215453-003-03-3
- Prestwick1_000582
- 2, 1-methyl-.alpha.,.alpha.'-diphenyl-
- Prestwick0_000582
- 2-[6-(2-hydroxy-2-phenyl-ethyl)-1-methyl-2-piperidyl]-1-phenyl-ethanol
- SPBio_002643
- NSC-665339
- CHEMBL1906848
- CHEBI:91776
- (+/-)-lobelanidine
- BSPBio_000424
- AB00514651
- 2-[6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidyl]-1-phenylethanol
- NSC665339
- BPBio1_000468
- Prestwick3_000582
- NSC95097
- Prestwick2_000582
- 2,6-Piperidinediethanol, 1-methyl-.alpha.,.alpha.'-diphenyl-
- Benzyl alcohol,.alpha.'-[(1-methyl-2,6-piperidinediyl)dimethylene]di-
- Q15426227
- MLS002153889
- Lobelanidine hydrochloride
- SMR001233239
- AT44300
- rel-(R)-2-((2R,6S)-6-((S)-2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanol
- TS-08750
- (1S)-2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol
- Lobelanidine (6CI,7CI,8CI)
-
- 인치: InChI=1S/C22H29NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3/t19-,20+,21-,22+CopyCopied
- InChIKey: OWGJQNXIWMMDTH-COPRSSIGSA-NCopyCopied
- 미소: CN1[C@H](CCC[C@H]1C[C@@H](c2ccccc2)O)C[C@H](c3ccccc3)OCopyCopied
계산된 속성
- 정밀분자량: 339.21997
- 동위원소 질량: 339.22
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 25
- 회전 가능한 화학 키 수량: 6
- 복잡도: 342
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.6
- 토폴로지 분자 극성 표면적: 43.7Ų
실험적 성질
- 밀도: 1.0751 (rough estimate)
- 융해점: 150°
- 비등점: 475.43°C (rough estimate)
- 플래시 포인트: 242.3°C
- 굴절률: 1.5614 (estimate)
- PSA: 43.7
- LogP: 4.02460
- 증기압: 0.0±1.3 mmHg at 25°C
Lobelanidine (6CI,7CI,8CI) 보안 정보
- 피해 선언: CAUTION: May irritate eyes, skin
- 위험물 운송번호:1544
- 보안 지침: CAUT
- 패키지 그룹:III
- 위험 등급:6.1(b)
Lobelanidine (6CI,7CI,8CI) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32832-5 mg |
Lobelanidine |
552-72-7 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T32832-1mg |
Lobelanidine |
552-72-7 | 98.12% | 1mg |
¥ 2350 | 2024-07-20 | |
TargetMol Chemicals | T32832-100mg |
Lobelanidine |
552-72-7 | 98.12% | 100mg |
¥ 17500 | 2024-07-20 | |
TargetMol Chemicals | T32832-50mg |
Lobelanidine |
552-72-7 | 98.12% | 50mg |
¥ 13800 | 2024-07-20 | |
TargetMol Chemicals | T32832-5mg |
Lobelanidine |
552-72-7 | 98.12% | 5mg |
¥ 5630 | 2024-07-20 | |
TRC | L469396-1mg |
Lobelanidine (6CI,7CI,8CI) |
552-72-7 | 1mg |
$ 190.00 | 2023-04-15 | ||
TargetMol Chemicals | T32832-500mg |
Lobelanidine |
552-72-7 | 98.12% | 500mg |
¥ 34800 | 2024-07-20 | |
TRC | L469396-10mg |
Lobelanidine (6CI,7CI,8CI) |
552-72-7 | 10mg |
$ 1499.00 | 2023-04-15 | ||
TargetMol Chemicals | T32832-1 ml * 10 mm |
Lobelanidine |
552-72-7 | 98.12% | 1 ml * 10 mm |
¥ 4660 | 2024-07-20 | |
TargetMol Chemicals | T32832-10mg |
Lobelanidine |
552-72-7 | 98.12% | 10mg |
¥ 7790 | 2024-07-20 |
Lobelanidine (6CI,7CI,8CI) 관련 문헌
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
552-72-7 (Lobelanidine (6CI,7CI,8CI)) 관련 제품
- 1592971-36-2(1-(tert-butoxy)but-3-en-2-one)
- 872612-89-0(N-(2H-1,3-benzodioxol-5-yl)-3-(2-cyclopentylacetamido)-1-benzofuran-2-carboxamide)
- 1243036-15-8(2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(5-fluoro-2-methylphenyl)acetamide)
- 896812-16-1(2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-amine)
- 105512-82-1(4-(4-phenoxyphenyl)-1,3-thiazol-2-amine)
- 2137808-72-9(Pyridine, 2,4-difluoro-3-(3-thienyl)-)
- 2090978-40-6(Benzonitrile, 2-bromo-5-chloro-3-fluoro-)
- 954613-42-4(N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2H-1,3-benzodioxole-5-carboxamide)
- 637750-44-8(3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl (2E)-3-phenylprop-2-enoate)
- 2229513-36-2(3-3,3,3-trifluoro-2-(trifluoromethyl)propylpiperidine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:552-72-7)Lobelanidine (6CI,7CI,8CI)

순결:99%/99%/99%/99%/99%/99%
재다:1mg/5mg/10mg/25mg/50mg/100mg
가격 ($):261/624/863/1241/1529/1939